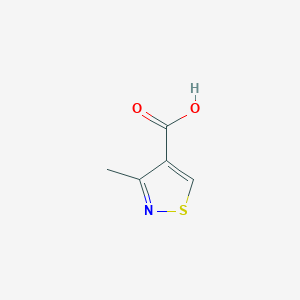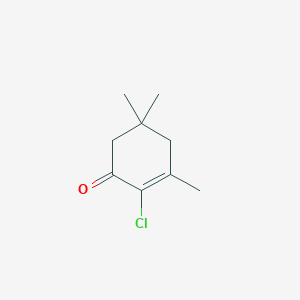
2-Chloro-3,5,5-trimethylcyclohex-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,5,5-trimethylcyclohex-2-EN-1-one, commonly known as CTME, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclic ketone that contains a chlorine atom and three methyl groups attached to the cyclohexene ring. CTME has been widely studied for its potential use in various fields, including organic chemistry, pharmaceuticals, and materials science.
作用機序
The mechanism of action of CTME is not fully understood, but it is believed to act as an electrophile due to the presence of the chlorine atom. This electrophilic nature allows CTME to react with various nucleophiles, including amines, alcohols, and thiols. These reactions can lead to the formation of new compounds with potential biological activity.
Biochemical and Physiological Effects:
CTME has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In one study, CTME was found to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer cells. In addition, CTME has been shown to exhibit antifungal activity against several fungal species, including Candida albicans.
実験室実験の利点と制限
CTME has several advantages for use in laboratory experiments, including its relatively simple synthesis and high purity. However, there are also some limitations to its use, including its potential toxicity and reactivity towards certain functional groups.
将来の方向性
There are several future directions for research involving CTME. One potential area of research is the development of new synthetic methods for CTME and its derivatives. In addition, CTME could be further studied for its potential use as a starting material for the synthesis of new biologically active compounds. Finally, the potential toxicity and environmental impact of CTME should be further investigated to ensure its safe use in laboratory settings.
合成法
The synthesis of CTME can be achieved through several methods, including the reaction of cyclohexanone with chloroform in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2,4,4-trimethyl-2-cyclohexen-1-one with chlorine gas. These methods yield CTME as a colorless liquid with a boiling point of approximately 160°C.
科学的研究の応用
CTME has been extensively studied for its potential applications in various scientific fields. In organic chemistry, CTME has been used as a starting material for the synthesis of various compounds, including chiral cyclohexenones and cyclohexenylamines. In addition, CTME has been used as a reagent in the synthesis of biologically active compounds, such as antifungal agents and anti-tumor agents.
特性
CAS番号 |
17304-82-4 |
|---|---|
製品名 |
2-Chloro-3,5,5-trimethylcyclohex-2-EN-1-one |
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC名 |
2-chloro-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H13ClO/c1-6-4-9(2,3)5-7(11)8(6)10/h4-5H2,1-3H3 |
InChIキー |
IZTFFVNWFPDQFN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC(C1)(C)C)Cl |
正規SMILES |
CC1=C(C(=O)CC(C1)(C)C)Cl |
同義語 |
2-CHLORO-3,5,5-TRIMETHYL-CYCLOHEX-2-ENONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



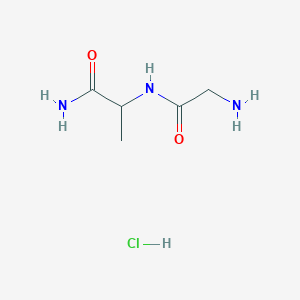
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
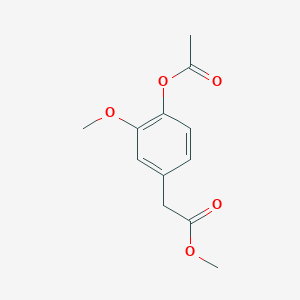
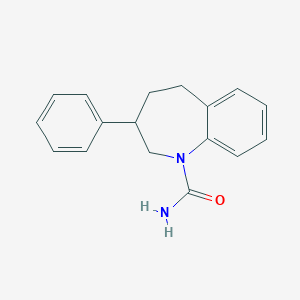
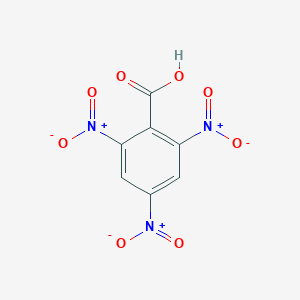
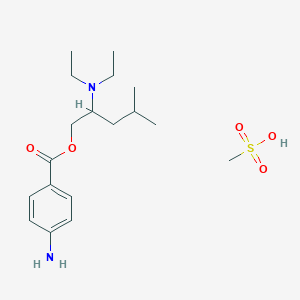
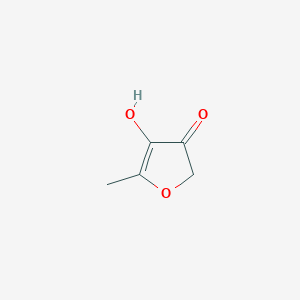

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)



